molecular formula C6H15NO2S B1611664 1-Hexanesulfonamide CAS No. 3144-11-4

1-Hexanesulfonamide

Cat. No. B1611664
CAS RN: 3144-11-4
M. Wt: 165.26 g/mol
InChI Key: RMSHYQAVCSUECE-UHFFFAOYSA-N
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Description

1-Hexanesulfonamide is a chemical compound with the molecular formula C6H15NO2S . It has an average mass of 165.254 Da and a monoisotopic mass of 165.082352 Da .


Synthesis Analysis

The synthesis of sulfonamides, including 1-Hexanesulfonamide, can be achieved through a process called aromatic decarboxylative halosulfonylation . This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .


Molecular Structure Analysis

The molecular structure of 1-Hexanesulfonamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.


Physical And Chemical Properties Analysis

1-Hexanesulfonamide has a molecular weight of 165.25 . Other physical and chemical properties such as melting point, boiling point, and density are predicted to be 69.58°C, 272.81°C, and 1.085 g/cm3 respectively .

Safety And Hazards

Safety data sheets suggest that in case of exposure, one should avoid breathing in dust, mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

CAS RN

3144-11-4

Product Name

1-Hexanesulfonamide

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

hexane-1-sulfonamide

InChI

InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9)

InChI Key

RMSHYQAVCSUECE-UHFFFAOYSA-N

SMILES

CCCCCCS(=O)(=O)N

Canonical SMILES

CCCCCCS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[Bis(3-chlorophenyl)methyl]piperazine (5.00 g, 15.5 mmol) and N-cyclopropyl-6-chlorohexanesulfonamide (4.15 g, 17.30 mmol) were refluxed in N-ethyldiisopropylamine (25 ml) for 7 hours. The reaction mixture was concentrated in vacuo, and water was added thereto. The mixture was extracted with chloroform. The chloroform layer was washed with water, and dried over anhydrous magnesium sulfate. Subsequently, the solvent was removed by evaporation in vacuo. The resulting crude product was purified by column chromatography on silica gel with chloroform-methanol (20:1), to give N-cyclopropyl-6-[4-[bis(3-chlorophenyl)methyl)]-1-piperazinyl]hexanesulfonamide (7.73 g) as an oil (yield based on 1-[bis(3-chlorophenyl)methyl]piperazine: 94.7%).
Name
1-[Bis(3-chlorophenyl)methyl]piperazine
Quantity
5 g
Type
reactant
Reaction Step One
Name
N-cyclopropyl-6-chlorohexanesulfonamide
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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